Enantiomeric Identity Verification
The (S)-enantiomer (CAS 923565-98-4) and the (R)-enantiomer (CAS 923565-99-5) can be unambiguously distinguished by their stereochemically distinct InChI Keys and chromatographic retention behavior [1]. The (S)-enantiomer exhibits the InChI Key KKBYAYOFCRJQQT-NSHDSACASA-N and Isomeric SMILES C[C@H]1CNCCN1C(=O)OCC2=CC=CC=C2, while the (R)-enantiomer bears the InChI Key KKBYAYOFCRJQQT-LLVKDONJSA-N and Isomeric SMILES C[C@@H]1CNCCN1C(=O)OCC2=CC=CC=C2 . These distinct identifiers reflect the opposite absolute configuration at the 2-methyl stereocenter, enabling reliable chiral chromatographic separation and identity confirmation using standard chiral stationary phases .
| Evidence Dimension | Stereochemical identity verification markers |
|---|---|
| Target Compound Data | InChI Key: KKBYAYOFCRJQQT-NSHDSACASA-N; Isomeric SMILES: C[C@H]1CNCCN1C(=O)OCC2=CC=CC=C2; CAS 923565-98-4 |
| Comparator Or Baseline | (R)-enantiomer: InChI Key KKBYAYOFCRJQQT-LLVKDONJSA-N; Isomeric SMILES: C[C@@H]1CNCCN1C(=O)OCC2=CC=CC=C2; CAS 923565-99-5 |
| Quantified Difference | Distinct stereochemical descriptors (@ vs @@) in Isomeric SMILES; distinct InChI Key stereochemical layer; distinct CAS numbers |
| Conditions | Standard IUPAC InChI algorithmic stereochemical encoding; chiral HPLC using chiral stationary phases |
Why This Matters
Procurement of the incorrect enantiomer can be detected only if these distinct identifiers are verified against received material certificates of analysis.
- [1] PubChem CID 40425199: Benzyl (2S)-2-methylpiperazine-1-carboxylate View Source
